molecular formula C17H18O B11961207 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL CAS No. 93651-43-5

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL

Cat. No.: B11961207
CAS No.: 93651-43-5
M. Wt: 238.32 g/mol
InChI Key: LAAVDJOFEYEVTK-UHFFFAOYSA-N
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Description

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a fluorenyl group substituted with a methyl group at the 9-position and a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL typically involves the reaction of 9-methylfluorene with propan-2-ol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in studies related to molecular interactions and biological pathways.

    Medicine: Research on this compound may lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL involves its interaction with specific molecular targets and pathways. The fluorenyl group can engage in π-π interactions with aromatic systems, while the propan-2-ol moiety can participate in hydrogen bonding and other interactions. These interactions contribute to the compound’s effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-9H-fluorene: A precursor to 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, it shares the fluorenyl structure but lacks the propan-2-ol moiety.

    9H-Fluoren-9-ylmethyl 6-aminohexylcarbamate hydrochloride: Another fluorenyl derivative with different functional groups.

    (2,7-di-tert-Butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: A compound with similar structural features but different chemical properties.

Uniqueness

This compound is unique due to its combination of the fluorenyl and propan-2-ol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

93651-43-5

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-(9-methylfluoren-9-yl)propan-2-ol

InChI

InChI=1S/C17H18O/c1-12(18)11-17(2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3

InChI Key

LAAVDJOFEYEVTK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O

Origin of Product

United States

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